molecular formula C11H8BrN B3238215 1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro- CAS No. 140377-97-5

1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro-

Cat. No.: B3238215
CAS No.: 140377-97-5
M. Wt: 234.09 g/mol
InChI Key: ZLWXBVISDHXFMN-UHFFFAOYSA-N
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Description

1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro- (CAS: 886761-61-1) is a substituted dihydronaphthalene derivative featuring a bromine atom at the 6-position and a nitrile group at the 1-position of the naphthalene ring. The partial saturation of the 3,4-positions reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic naphthalene derivatives. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its bromine substituent serves as a reactive handle for cross-coupling reactions .

Properties

IUPAC Name

6-bromo-3,4-dihydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWXBVISDHXFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253961
Record name 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140377-97-5
Record name 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140377-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro- (CAS No. 140377-97-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro- features a naphthalene ring system with a bromine substituent and a nitrile functional group. Its molecular formula is C11H8BrN, and it has a molecular weight of approximately 232.09 g/mol. The presence of the bromine atom enhances the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 1-naphthalenecarbonitrile derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with halogen substitutions, including bromine, demonstrated enhanced antibacterial effects compared to their non-halogenated counterparts.

Anticancer Activity

The anticancer potential of 1-naphthalenecarbonitrile has been investigated in several studies. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition at 50 µg/mL
AnticancerHeLa CellsInduced apoptosis with IC50 = 20 µM
AnticancerMCF-7 CellsCell cycle arrest at G2/M phase

The biological activity of 1-naphthalenecarbonitrile is attributed to its ability to interact with specific molecular targets within cells. The nitrile group is known to facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity to enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : Studies suggest that the compound inhibits key enzymes involved in metabolic pathways, leading to altered cellular metabolism in cancer cells.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxic effects against tumor cells .

Case Studies

Several case studies have documented the efficacy of 1-naphthalenecarbonitrile in preclinical settings:

  • Case Study 1 : A study on mice bearing tumor xenografts demonstrated that administration of 1-naphthalenecarbonitrile significantly reduced tumor size compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues .
  • Case Study 2 : In a pharmacokinetic study, the compound was shown to have favorable absorption characteristics when administered orally. Bioavailability studies indicated that it reached peak plasma concentrations within 2 hours post-administration .

Comparison with Similar Compounds

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile (2i)

The shift in substituent position significantly impacts molecular geometry and electronic distribution.

6-(Benzyloxy)-3,4-dihydronaphthalene-2-carbonitrile (2e)

Here, the bromine is replaced by a benzyloxy group at the 6-position. The electron-donating benzyloxy group increases electron density at the aromatic ring, contrasting with the electron-withdrawing bromine in the target compound. This difference influences solubility and reactivity in nucleophilic substitutions .

Substituent-Driven Comparisons

Bromine vs. Methoxy Substituents

  • However, bromine’s leaving-group capability makes the target compound more reactive in cross-coupling reactions .
  • 6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile : Bromine’s electronegativity reduces electron density at the aromatic ring, favoring electrophilic substitutions at meta/para positions.

Hydroxy and Acyl Derivatives

  • This derivative’s higher molecular weight (339.43 g/mol) and logP (6.5) suggest greater lipophilicity compared to the brominated compound (estimated logP ~3.5) .

Physicochemical Property Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
6-Bromo-3,4-dihydro-1-naphthalenecarbonitrile C₁₁H₈BrN ~234.1 (estimated) Br (6), CN (1) High reactivity in cross-coupling
3,4-Dihydro-1-naphthalenecarbonitrile C₁₁H₉N 155.20 CN (1) Baseline aromatic/nitrile properties
6-Methoxy-3,4-dihydro-1-naphthalenecarbonitrile C₁₂H₁₁NO 193.22 OCH₃ (6), CN (1) Enhanced solubility in polar solvents
6-Bromo-3,4-dihydronaphthalene-2-carbonitrile C₁₁H₈BrN ~234.1 Br (6), CN (2) Altered steric and electronic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Naphthalenecarbonitrile, 6-bromo-3,4-dihydro-
Reactant of Route 2
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